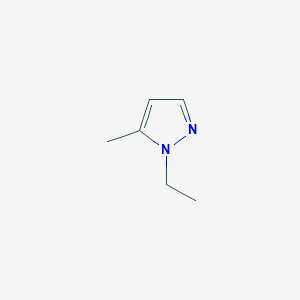

1-ethyl-5-methyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-5-methyl-1H-pyrazole is a chemical compound belonging to the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The pyrazole core is a common motif in pharmaceuticals and agrochemicals due to its bioactive properties .

Synthesis Analysis

The synthesis of 1-ethyl-5-methyl-1H-pyrazole derivatives can be achieved through various methods. One approach involves the regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with different reagents to yield a series of new compounds . Another method described is the one-pot synthesis of pyrazole-5-carboxylates through 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds . Additionally, a direct synthesis route via a 3+2 annulation method has been reported, which involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride .

Molecular Structure Analysis

The molecular structure of 1-ethyl-5-methyl-1H-pyrazole derivatives has been elucidated using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, showing weak intermolecular hydrogen-bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of 1-ethyl-5-methyl-1H-pyrazole derivatives can be influenced by various substituents on the pyrazole ring. For example, the introduction of a hydroxymethyl group on the pyrazole ring led to the synthesis of novel derivatives with potential biological activity . The electrochemical behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles has also been studied, indicating the influence of different substituents on the anodic oxidation mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-5-methyl-1H-pyrazole derivatives are crucial for their potential applications. The compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by elemental analysis, IR, UV-Vis, and NMR spectroscopy, and its molecular geometry and electronic structure were calculated using density functional theory . The compound's crystal structure is stabilized by C-H···O interactions and C-H···π interactions, which are important for understanding its solid-state properties .

科学的研究の応用

Synthesis and Characterization

Synthesis and Structural Analysis : 1-Ethyl-5-methyl-1H-pyrazole derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been synthesized using a one-pot condensation reaction. These compounds were characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy, indicating their potential for various applications in organic synthesis and materials science (Viveka et al., 2016).

Molecular Structure and DFT Studies : Detailed molecular structure and electronic properties of similar compounds were analyzed using density functional theory (DFT), which helps in understanding their chemical behavior and potential applications in materials science (Zhao & Wang, 2023).

Biological and Medicinal Research

Anticancer Properties : Pyrazole derivatives, including 1-ethyl-5-methyl-1H-pyrazole, have been utilized in the synthesis of compounds with significant anticancer activities. Studies have shown these derivatives to be more effective than certain standard anticancer drugs in in vitro settings (Jose, 2017).

Antimicrobial and Antioxidant Activities : Various pyrazole derivatives exhibit significant antimicrobial and antioxidant activities. Their structural diversity allows for the exploration of different pharmacophore sites for potential therapeutic applications (Govindaraju et al., 2012).

Industrial and Environmental Applications

Corrosion Inhibition : Certain 1H-pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for steel in acidic environments. This application is crucial in industrial processes where corrosion can lead to significant material degradation (Herrag et al., 2007).

Pest Control and Agriculture : Pyrazole derivatives have been synthesized and tested for their potential as insecticides and fungicides, showing promising results against various agricultural pests and diseases (Chen et al., 2000).

Safety And Hazards

将来の方向性

Pyrazoles, including “1-ethyl-5-methyl-1H-pyrazole”, continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications.

特性

IUPAC Name |

1-ethyl-5-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-6(2)4-5-7-8/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWJXJSHIXFLHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-methyl-1H-pyrazole | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)

![2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide](/img/no-structure.png)

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2525374.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)

![N-(5-methylisoxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2525380.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2525381.png)

![4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2525389.png)